2-Amino-5-iodonicotinic acid

Description

Structural Characterization of 2-Amino-5-iodonicotinic Acid

Molecular Architecture and Crystallographic Analysis

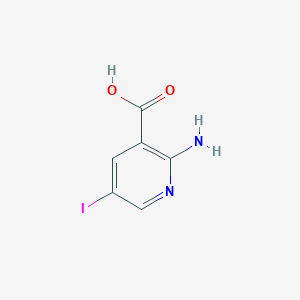

The molecular structure of this compound consists of a pyridine ring substituted with an amino group at position 2, a carboxylic acid group at position 3, and an iodine atom at position 5. Single-crystal X-ray diffraction studies reveal a triclinic crystal system with space group P-1 and unit cell parameters a = 6.7000(13) Å, b = 9.2100(18) Å, c = 15.040(3) Å, α = 78.47(3)°, β = 78.31(3)°, and γ = 89.31(3)°. The iodine atom contributes to significant halogen bonding interactions, while the carboxylic acid and amino groups participate in intermolecular hydrogen bonding, forming a layered supramolecular architecture.

Table 1: Crystallographic data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell volume | 890.1(3) ų |

| Density (calculated) | 1.17352 g/cm³ |

| R-factor | 0.059 |

The planar pyridine ring exhibits slight distortion due to steric effects from the iodine substituent. The C–I bond length measures 2.10 Å, consistent with typical carbon–halogen bonds in aromatic systems.

Spectroscopic Identification Techniques

Infrared Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

- A broad O–H stretch at 3434 cm⁻¹ (carboxylic acid).

- C=O stretching vibration at 1689 cm⁻¹.

- N–H bending (amine) at 1615 cm⁻¹.

- C–I stretching at 560 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (500 MHz, D₂O) displays:

- A singlet at δ 8.49 ppm (H1, pyridine proton para to iodine).

- A singlet at δ 6.89 ppm (H2, pyridine proton meta to iodine).

¹³C NMR confirms the carboxylic carbon at δ 167.2 ppm and the iodinated carbon at δ 98.5 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 264.02 (M+H⁺), corresponding to the molecular formula C₆H₅IN₂O₂.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties:

- The HOMO-LUMO energy gap is 4.2 eV, indicating moderate reactivity.

- Natural bond orbital (NBO) analysis reveals significant electron density delocalization across the pyridine ring, with the iodine atom acting as an electron-withdrawing group.

- Electrostatic potential maps highlight nucleophilic regions at the amino group and electrophilic regions at the carboxylic acid.

Table 2: Computed electronic properties

| Property | Value (eV) |

|---|---|

| HOMO energy | -6.8 |

| LUMO energy | -2.6 |

| Dipole moment | 4.1 Debye |

The iodine atom’s polarizability contributes to van der Waals interactions in crystal packing, as evidenced by Hirshfeld surface analysis.

Propriétés

IUPAC Name |

2-amino-5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJZAMUIUDIMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694766 | |

| Record name | 2-Amino-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54400-30-5 | |

| Record name | 2-Amino-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Iodination of 2-Aminonicotinic Acid Derivatives

One common approach involves iodination of 2-aminonicotinic acid or its esters under controlled conditions with iodine and oxidizing agents.

- Hydrolysis of Methyl 6-amino-5-iodonicotinate :

A practical method starts with methyl 6-amino-5-iodonicotinate, which is hydrolyzed to yield 2-amino-5-iodonicotinic acid. The process involves heating the methyl ester with potassium hydroxide in a methanol/water mixture at 50 °C for extended periods (up to 48 hours), followed by acidification and filtration to isolate the product.- Yield: Approximately 65%

- Conditions: Methanol/H2O (3:1), 50 °C, 4 to 48 hours reaction time

- Workup: Acidification to pH 4, filtration, washing with water and ethyl acetate/hexane mixture

- Reference data:

| Parameter | Details |

|---|---|

| Starting material | Methyl 6-amino-5-iodonicotinate |

| Base | Potassium hydroxide |

| Solvent | Methanol/H2O (3:1) |

| Temperature | 50 °C |

| Reaction time | 4 to 48 hours |

| Yield | 65% |

| Product isolation | Acidification, filtration |

This method is scalable and provides a straightforward route from a readily available ester intermediate to the target acid.

Iodination of 2-Aminopyridine Followed by Functional Group Transformation

Another approach involves iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine, which can be further transformed to this compound.

- Iodination Procedure :

- Dissolve 2-aminopyridine in water.

- Add iodine in multiple portions under stirring, maintaining temperature below 80 °C during addition.

- After iodine addition, add hydrogen peroxide dropwise to facilitate oxidation and continue heating at 80–90 °C for 1–4 hours.

- The reaction mixture is then refluxed briefly, cooled below 10 °C, filtered, and the solid dried to obtain 2-amino-5-iodopyridine.

- Molar ratios: 2-aminopyridine:iodine:hydrogen peroxide = 1:1–1.2:0.3–1.2

- Mass ratio of 2-aminopyridine to water = 1:2–8

- Reference data:

| Step | Conditions |

|---|---|

| Substrate | 2-Aminopyridine |

| Iodine addition | 3–5 batches, temperature ≤ 80 °C |

| Oxidizing agent | Hydrogen peroxide (28–32% aqueous) |

| Heating | 80–90 °C, 1–4 hours |

| Workup | Reflux 20–30 min, cool <10 °C, filter, dry |

This method yields 2-amino-5-iodopyridine with good control over reaction conditions to minimize side products.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

- Description : AI serves as a crucial building block in the synthesis of complex organic molecules. Its unique iodinated structure allows for various chemical modifications.

- Reactions : AI can undergo nucleophilic substitution, oxidation, and reduction reactions. For instance, it can be transformed into 2-amino-5-substituted nicotinic acid derivatives through substitution reactions.

| Reaction Type | Example Product | Reagents Used |

|---|---|---|

| Nucleophilic Substitution | 2-Amino-5-substituted nicotinic acid | Sodium azide (NaN₃) |

| Oxidation | 2-Nitro-5-iodonicotinic acid | Potassium permanganate (KMnO₄) |

| Reduction | 2-Amino-5-iodonicotinamide | Lithium aluminum hydride (LiAlH₄) |

Biological Applications

Biochemical Probes

- Description : AI is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

- Cellular Effects : It has been shown to influence cell signaling pathways and gene expression by modulating the activity of kinases and phosphatases.

Therapeutic Potential

- Anti-inflammatory and Anticancer Activities : Research indicates that AI may possess therapeutic properties, making it a candidate for drug development aimed at treating inflammatory diseases and certain cancers.

Industrial Applications

Pharmaceutical Development

- Description : AI is utilized in the pharmaceutical industry as an intermediate compound in the synthesis of various drugs. Its ability to form stable complexes with biological targets enhances its utility in drug design.

Material Science

- Applications : AI is also explored for developing novel materials, particularly in creating functional polymers and other advanced materials due to its unique chemical properties.

Case Study 1: Enzyme Interaction Studies

A study published in Journal of Medicinal Chemistry examined the interaction between AI and specific enzymes involved in metabolic pathways. The results indicated that AI could significantly inhibit enzyme activity, suggesting potential applications in metabolic disease treatments.

Case Study 2: Anticancer Activity Assessment

In vitro assays conducted on various human cancer cell lines demonstrated that AI exhibited cytotoxic effects, leading to cell death in specific cancer types. This study highlights AI's potential as a lead compound in anticancer drug development.

Mécanisme D'action

The mechanism of action of 2-amino-5-iodonicotinic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Pyridinecarboxylic Acid Derivatives

- 2-Aminonicotinic Acid (CAS 5345-47-1): Lacks the iodine atom at position 5, reducing molecular weight (138.12 g/mol) and altering electronic properties. The absence of iodine limits its utility in halogen-specific reactions .

- 5-Aminonicotinic Acid (CAS 24242-19-1): Features an amino group at position 5 instead of iodine. This positional isomer exhibits distinct hydrogen-bonding capabilities and solubility profiles .

- 2-Amino-5-fluoroisonicotinic Acid (CAS 628691-93-0): Replaces iodine with fluorine, resulting in lower molecular weight (185.12 g/mol) and enhanced electronegativity, which affects reactivity in nucleophilic substitutions .

Iodinated Benzoic Acid Derivatives

- 2-Amino-5-iodobenzoic Acid (CAS 5326-47-6): A benzene-ring analog with iodine at position 3. The absence of a pyridine nitrogen reduces its coordination capacity with metals, limiting applications in catalysis .

Methyl-Substituted Analogs

- 2-Amino-5-methylnicotinic Acid (CAS 532440-94-1): Substitutes iodine with a methyl group, lowering molecular weight (152.15 g/mol) and increasing lipophilicity. This enhances membrane permeability but reduces stability in oxidative environments .

Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility (DMSO) | Key Applications |

|---|---|---|---|---|---|

| 2-Amino-5-iodonicotinic acid | 54400-30-5 | C₆H₅IN₂O₂ | 264.02 | High | Radiopharmaceuticals, MOFs |

| 2-Aminonicotinic acid | 5345-47-1 | C₆H₆N₂O₂ | 138.12 | Moderate | Organic synthesis |

| 2-Amino-5-iodobenzoic acid | 5326-47-6 | C₇H₆INO₂ | 263.04 | Low | Anticancer agent intermediates |

| 2-Amino-5-fluoroisonicotinic acid | 628691-93-0 | C₆H₅FN₂O₂ | 185.12 | High | Fluorinated drug candidates |

| 2-Amino-5-methylnicotinic acid | 532440-94-1 | C₇H₈N₂O₂ | 152.15 | Moderate | Peptide mimetics |

Key Observations :

- Iodine vs. Halogen Substitution: The iodine atom in this compound increases molecular weight by ~80–110 g/mol compared to fluoro or methyl analogs, impacting crystallization and pharmacokinetics .

- Solubility: The pyridine ring’s nitrogen enhances solubility in polar aprotic solvents (e.g., DMSO) compared to benzene derivatives like 2-amino-5-iodobenzoic acid .

- Thermal Stability : Iodine’s heavy atom effect stabilizes the compound under thermal stress, whereas methyl-substituted analogs degrade faster at elevated temperatures .

Activité Biologique

2-Amino-5-iodonicotinic acid (CAS Number: 54400-30-5) is a compound with notable biological activity, particularly in the context of cancer research and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Empirical Formula : C6H5IN2O

- Molecular Weight : 264.02 g/mol

- CAS Number : 54400-30-5

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in nucleotide biosynthesis, particularly in cancer cells. The compound has been shown to target the enzyme GARFTase (glycinamide ribonucleotide formyltransferase), which plays a crucial role in the de novo synthesis of purine nucleotides. Inhibition of this enzyme leads to reduced proliferation of tumor cells.

Key Findings:

- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including KB human tumor cells and NCI-IGROV1 ovarian cancer cells. The compound showed an IC50 value lower than 1 nM in some cases, indicating potent antiproliferative effects ( ).

Biological Activity Data

The following table summarizes key biological activities and IC50 values for this compound against different cancer cell lines:

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| KB Cells | <1 | GARFTase inhibition |

| NCI-IGROV1 Cells | 0.68 ± 0.10 | GARFTase inhibition |

| CHO Cells | >1000 | Poor substrate for PCFT |

Case Studies and Research Findings

- Antitumor Activity : A study published in Cancer Research highlighted the effectiveness of this compound in inhibiting tumor growth through its action on folate receptors (FR) and the purine biosynthesis pathway. The compound's activity was notably reversed by excess folic acid, indicating its mechanism involves competitive inhibition at folate receptor sites ( ).

- Mechanistic Insights : Further investigations revealed that treatment with this compound led to a depletion of intracellular purines, which is critical for DNA synthesis and cell division. This suggests that the compound could be explored as a potential chemotherapeutic agent ( ).

- Comparative Studies : In comparative studies with other pyridyl derivatives, this compound exhibited superior efficacy against NCI-IGROV1 cells, highlighting its potential as a lead compound for further development ( ).

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine substituent at position 5 undergoes nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing nature of the pyridine ring and carboxylic acid group. Key examples include:

Amination

-

Reaction with primary or secondary amines replaces iodine with amine groups. For example, treatment with benzylamine in DMF at 80°C yields 2-amino-5-(benzylamino)nicotinic acid .

-

Conditions :

-

Solvent: DMF or DMSO

-

Catalyst: CuI or Pd(OAc)₂

-

Temperature: 80–120°C

-

Hydroxylation

-

Hydrolysis with aqueous NaOH replaces iodine with a hydroxyl group, forming 2-amino-5-hydroxynicotinic acid .

-

Conditions :

-

Base: NaOH (1–2 M)

-

Temperature: 60–100°C

-

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed couplings, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

-

Coupling with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ produces biaryl derivatives:

Sonogashira Coupling

-

Reaction with terminal alkynes (e.g., phenylacetylene) forms ethynyl derivatives:

Metalation Reactions

The amino group coordinates with metal ions, enabling further functionalization.

| Metal Ion | Reaction Outcome | Application |

|---|---|---|

| Cu(II) | Forms stable complexes for catalysis | Oxidative coupling reactions |

| Pd(II) | Facilitates C–H activation | Functionalization at position 4 |

Reductive Deiodination

The iodine substituent can be removed under reductive conditions:

Acid-Base Reactivity

The carboxylic acid group undergoes typical acid-base reactions:

| Reagent | Product | Notes |

|---|---|---|

| NaOH | Sodium 2-amino-5-iodonicotinate | Water-soluble salt |

| SOCl₂ | Acid chloride derivative | Intermediate for amide synthesis |

Electrophilic Aromatic Substitution

The electron-rich amino group directs electrophiles to positions 3 and 6 of the pyridine ring:

| Electrophile | Position Substituted | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Position 3 | 2-Amino-3-nitro-5-iodonicotinic acid |

| Br₂/FeBr₃ | Position 6 | 2-Amino-5-iodo-6-bromonicotinic acid |

Table 1: Cross-Coupling Reaction Optimization

| Coupling Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O | 80 | 85 |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | THF | 60 | 70 |

Table 2: Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | DMF, 80°C, CuI | 2-Amino-5-(benzylamino)nicotinic acid | 78 |

| KOH (aq.) | 100°C, 2 h | 2-Amino-5-hydroxynicotinic acid | 92 |

Q & A

Q. Methodological considerations :

- Monitor reaction progress via TLC or HPLC to optimize termination points.

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography ensures purity. Melting point consistency (e.g., 219–221°C) is a key purity indicator .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Basic

- NMR spectroscopy : H and C NMR confirm structure, with iodine’s inductive effect causing deshielding of adjacent protons (e.g., H-6 in the pyridine ring).

- Mass spectrometry (HRMS) : Validates molecular ion peaks (theoretical MW: 263.03 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% is typical for research-grade material).

Reporting standards : Include solvent systems, retention times, and spectral artifacts (e.g., solvent peaks) to ensure reproducibility .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?

Advanced

Discrepancies often arise from:

- Purity variations : Impurities (e.g., residual solvents) lower melting points. Use elemental analysis or H NMR integration to verify purity.

- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline forms.

- Solvent-dependent solubility : Report solubility in multiple solvents (e.g., DMSO, water at pH 2–7) with precise temperature control .

Q. Systematic approach :

Replicate synthesis/purification protocols from conflicting studies.

Characterize batches using orthogonal techniques (e.g., XRD for crystallinity, Karl Fischer titration for moisture content).

What computational methods predict the reactivity and stability of this compound in solvent systems?

Q. Advanced

- DFT calculations : Assess iodine’s electronic effects on the pyridine ring’s aromaticity and acidity. For example, B3LYP/6-31G* models predict protonation sites and tautomeric equilibria.

- Molecular dynamics (MD) simulations : Evaluate solvation effects in polar aprotic solvents (e.g., DMF) versus aqueous buffers.

- QSPR models : Correlate substituent effects with stability under oxidative or photolytic stress .

Validation : Compare computational predictions with experimental stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks).

How does the iodine substituent influence the compound’s stability under varying pH and temperature conditions?

Q. Advanced

- pH-dependent degradation : The iodine atom increases susceptibility to nucleophilic displacement at high pH (>9). Monitor via HPLC for byproducts (e.g., deiodinated analogs).

- Thermal stability : TGA/DSC data show decomposition onset at ~220°C, consistent with its melting point .

- Photostability : UV irradiation (λ = 365 nm) may induce homolytic C-I bond cleavage. Use amber glassware for storage.

Q. Experimental design :

- Conduct forced degradation studies (ICH guidelines Q1A) to identify degradation pathways.

- Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

What strategies optimize regioselectivity during iodination of aminonicotinic acid precursors?

Q. Advanced

- Directing groups : Introduce temporary protecting groups (e.g., acetyl on the amino group) to steer iodination to the 5-position.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodinating agent reactivity.

- Catalytic systems : CuI/1,10-phenanthroline catalysts improve selectivity in milder conditions (50°C, 12h) .

Q. Troubleshooting :

- If competing iodination at C-3 occurs, reduce reaction temperature or switch to a bulkier iodinating agent (e.g., NIS vs. ICl).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.